molecular formula C12H16ClN5S B12266576 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole

Cat. No.: B12266576
M. Wt: 297.81 g/mol
InChI Key: HELDKPUQHPNQJR-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, azetidine, and thiadiazole rings. These structural motifs are known for their diverse biological activities and are often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Azetidine Formation: The azetidine ring is often formed through cyclization reactions involving β-amino alcohols and suitable electrophiles.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the pyrazole, azetidine, and thiadiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole derivatives
  • Azetidine derivatives
  • 1,2,4-thiadiazole derivatives

Uniqueness

The uniqueness of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H16ClN5S

Molecular Weight

297.81 g/mol

IUPAC Name

5-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C12H16ClN5S/c1-8(2)11-15-12(19-16-11)17-4-9(5-17)6-18-7-10(13)3-14-18/h3,7-9H,4-6H2,1-2H3

InChI Key

HELDKPUQHPNQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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